Metaflumizone
Overview
Description
Metaflumizone is a chemical compound known for its insecticidal properties. It is a semicarbazone insecticide that acts by blocking sodium channels in the nervous system of insects, leading to paralysis and death. This compound is particularly effective against a wide range of pests, making it valuable in agricultural and pest control applications.
Mechanism of Action
Target of Action
Metaflumizone, a novel insecticide of the semicarbazone class, primarily targets the voltage-dependent sodium channels of the nervous system in insects . These channels are crucial for the propagation of action potentials in neurons, and their disruption leads to the paralysis of the insect .
Mode of Action
This compound acts by blocking sodium channels in target insects . It binds selectively to the slow-inactivated state of these channels, a characteristic of sodium channel blocker insecticides (SCBIs) . This interaction results in the disruption of sodium ion flow, leading to the inability of the neuron to propagate action potentials, ultimately causing flaccid paralysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium-potassium pump mechanism, which is responsible for maintaining the resting potential of neurons . By blocking the sodium channels, this compound disrupts the balance of sodium and potassium ions across the neuronal membrane, preventing the generation of action potentials .
Pharmacokinetics
The compound is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione .
Result of Action
The molecular and cellular effects of this compound’s action result in the paralysis of the target insect . By blocking the sodium channels, this compound prevents the propagation of action potentials in the neurons, leading to a loss of muscle control and eventual paralysis .
Action Environment
This compound has a low aqueous solubility and is non-volatile, indicating a low potential for leaching to groundwater . It is persistent in soil and in water-sediment systems . These properties suggest that environmental factors such as soil composition and moisture levels could influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metaflumizone involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with ethyl 2-cyano-3,3,3-trifluoropropanoate to form an intermediate. This intermediate is then subjected to further reactions, including cyclization and condensation, to yield this compound. The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce this compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Metaflumizone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds.
Scientific Research Applications
Metaflumizone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of insecticidal action and the development of new insecticides.
Biology: Researchers use it to investigate the effects of sodium channel blockers on insect physiology and behavior.
Medicine: While primarily used in pest control, its mechanism of action provides insights into the development of drugs targeting sodium channels in humans.
Industry: It is widely used in agriculture to protect crops from insect pests, contributing to increased crop yields and food security.
Comparison with Similar Compounds
Similar Compounds
Fipronil: Another insecticide that blocks GABA-gated chloride channels.
Imidacloprid: A neonicotinoid insecticide that targets nicotinic acetylcholine receptors.
Spinosad: An insecticide that activates nicotinic acetylcholine receptors, leading to paralysis.
Uniqueness
Metaflumizone is unique in its specific action on sodium channels, which distinguishes it from other insecticides that target different receptors or channels. Its effectiveness against a broad spectrum of pests and its relatively low toxicity to non-target organisms make it a valuable tool in integrated pest management.
Properties
IUPAC Name |
1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFOMMKAVSCNKQ-QNKGDIEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009397 | |
Record name | (E)-Metaflumizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139968-49-3, 852403-68-0 | |
Record name | Metaflumizone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139968493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metaflumizone, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852403680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Metaflumizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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